molecular formula C14H23N3O3 B3762316 N-[(3S,4R)-4-ethoxyoxolan-3-yl]-3-methyl-1-propylpyrazole-4-carboxamide

N-[(3S,4R)-4-ethoxyoxolan-3-yl]-3-methyl-1-propylpyrazole-4-carboxamide

Cat. No.: B3762316
M. Wt: 281.35 g/mol
InChI Key: OXMTZOWIJWGVCW-STQMWFEESA-N
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Description

N-[(3S,4R)-4-ethoxyoxolan-3-yl]-3-methyl-1-propylpyrazole-4-carboxamide is a complex organic compound characterized by its unique molecular structure

Properties

IUPAC Name

N-[(3S,4R)-4-ethoxyoxolan-3-yl]-3-methyl-1-propylpyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O3/c1-4-6-17-7-11(10(3)16-17)14(18)15-12-8-19-9-13(12)20-5-2/h7,12-13H,4-6,8-9H2,1-3H3,(H,15,18)/t12-,13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXMTZOWIJWGVCW-STQMWFEESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)C)C(=O)NC2COCC2OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C=C(C(=N1)C)C(=O)N[C@H]2COC[C@@H]2OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3S,4R)-4-ethoxyoxolan-3-yl]-3-methyl-1-propylpyrazole-4-carboxamide typically involves multiple steps, including the formation of the oxolan ring and the subsequent attachment of the pyrazole and carboxamide groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing the production of by-products and waste .

Chemical Reactions Analysis

Types of Reactions

N-[(3S,4R)-4-ethoxyoxolan-3-yl]-3-methyl-1-propylpyrazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions involving this compound generally require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[(3S,4R)-4-ethoxyoxolan-3-yl]-3-methyl-1-propylpyrazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound can act as a ligand in biochemical assays to study enzyme interactions.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory or antimicrobial agent.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-[(3S,4R)-4-ethoxyoxolan-3-yl]-3-methyl-1-propylpyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may inhibit certain enzymes or activate specific receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3S,4R)-4-ethoxyoxolan-3-yl]-3-methyl-1-propylpyrazole-4-carboxamide is unique due to its specific stereochemistry and the presence of both oxolan and pyrazole rings. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(3S,4R)-4-ethoxyoxolan-3-yl]-3-methyl-1-propylpyrazole-4-carboxamide
Reactant of Route 2
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N-[(3S,4R)-4-ethoxyoxolan-3-yl]-3-methyl-1-propylpyrazole-4-carboxamide

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